An In-Depth Technical Guide to 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile (CAS 887594-04-9): A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile (CAS 887594-04-9): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical building blocks.[1] Among these, 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile, a bifunctional heterocyclic compound, has emerged as a molecule of significant interest. Its structure, which incorporates a pyridine ring, a ketone, and a nitrile group, offers multiple points for chemical modification, making it an invaluable precursor in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this important pharmaceutical intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate. The key properties of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile are summarized below.
| Property | Value | Source |
| CAS Number | 887594-04-9 | [3] |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety Information:
According to available safety data, 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile is classified with the following hazard statements:
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H315: Causes skin irritation. [3]
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H319: Causes serious eye irritation. [3]
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H335: May cause respiratory irritation. [3]
Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.[3]
Synthesis of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile: A Plausible Synthetic Approach
A likely synthetic route would involve the Claisen condensation of ethyl 5-bromonicotinate with acetonitrile, facilitated by a strong base such as sodium ethoxide or sodium hydride.
Proposed Reaction Scheme:
Caption: Proposed Claisen condensation for the synthesis of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile.
Representative Experimental Protocol (Adapted from General Claisen Condensation Procedures):
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Materials: Ethyl 5-bromonicotinate, acetonitrile, sodium ethoxide (or sodium hydride), anhydrous toluene (or other suitable aprotic solvent), and an acidic workup solution (e.g., dilute hydrochloric acid).
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Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-bromonicotinate in anhydrous toluene.
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Add an equimolar amount of acetonitrile to the reaction mixture.
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Slowly add a strong base (e.g., sodium ethoxide) to the stirred solution at a controlled temperature (often room temperature or slightly elevated). The choice of base and temperature is critical to optimize the yield and minimize side reactions.[5]
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After the addition is complete, the reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure the completion of the condensation. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is cooled to room temperature and then carefully quenched by the addition of an acidic workup solution.
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The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).[6]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]
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Purification of the crude product is typically achieved by recrystallization or column chromatography to afford pure 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile.
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Reactivity and Synthetic Utility
The chemical reactivity of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile is dictated by its three key functional groups: the brominated pyridine ring, the ketone, and the nitrile. This trifecta of reactivity makes it a highly versatile intermediate.
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The Bromine Atom: The bromine atom on the pyridine ring serves as a valuable handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7] This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.
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The β-Ketonitrile Moiety: The ketone and nitrile groups are positioned in a 1,3-relationship, making the intervening methylene group acidic. This allows for facile deprotonation to form a stabilized enolate, which can participate in various nucleophilic reactions. Furthermore, the ketone and nitrile functionalities can be involved in cyclization reactions to form a diverse array of heterocyclic systems.[7]
Illustrative Reaction Pathway:
Caption: Potential synthetic transformations of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The structural motif of a substituted pyridine ring is a common feature in a vast number of biologically active compounds, including many approved drugs. In particular, this scaffold is frequently found in the core structures of kinase inhibitors, which are a major class of targeted cancer therapeutics.[1][2]
While direct evidence of 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile being a component of a currently marketed drug is not publicly available, its structural features strongly suggest its utility as a key intermediate in the synthesis of novel kinase inhibitors. The ability to perform cross-coupling reactions at the bromine position and to elaborate the β-ketonitrile moiety into various heterocyclic systems provides medicinal chemists with a powerful tool to generate libraries of diverse compounds for screening against a wide range of kinase targets.
Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile is not readily found in the literature, a prediction of its key spectral features can be made based on its structure and data from analogous compounds.
¹H NMR:
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The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm) as a complex splitting pattern.
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The methylene protons adjacent to the ketone and nitrile groups would likely appear as a singlet in the range of δ 3.5-4.5 ppm.
¹³C NMR:
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The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).
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The carbonyl carbon is expected to have a chemical shift in the range of δ 180-200 ppm.
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The nitrile carbon will likely appear around δ 115-120 ppm.
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The methylene carbon will be found in the aliphatic region, likely between δ 30-50 ppm.
IR Spectroscopy:
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A strong absorption band corresponding to the C≡N stretch is expected around 2250 cm⁻¹.
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A strong absorption for the C=O stretch of the ketone will likely be observed in the region of 1680-1720 cm⁻¹.
Conclusion
3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile represents a strategically important and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of reactive functional groups provides a platform for the synthesis of a wide array of complex heterocyclic compounds. While detailed experimental data for this specific molecule is not widely published, its potential for use in the synthesis of novel kinase inhibitors and other therapeutic agents is clear. As the demand for new and effective targeted therapies continues to grow, the importance of such well-designed chemical intermediates will undoubtedly increase.
References
-
PubChem. (n.d.). 3-(3-Bromophenyl)-3-oxopropanenitrile. Retrieved from [Link]
-
MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(15), 3483. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
PubMed. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-disubstituted and 3,5,7-trisubstituted Quinolines. Journal of Medicinal Chemistry, 54(7), 2127–2142. Retrieved from [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
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